molecular formula C24H20N2O5S2 B5886767 4-methyl-N-[(4E)-4-(4-methylphenyl)sulfonylimino-1-oxonaphthalen-2-yl]benzenesulfonamide

4-methyl-N-[(4E)-4-(4-methylphenyl)sulfonylimino-1-oxonaphthalen-2-yl]benzenesulfonamide

Cat. No.: B5886767
M. Wt: 480.6 g/mol
InChI Key: XJKZVNSDVBKDDF-YYDJUVGSSA-N
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Description

4-methyl-N-[(4E)-4-(4-methylphenyl)sulfonylimino-1-oxonaphthalen-2-yl]benzenesulfonamide is a complex organic compound with the molecular formula C24H22N2O4S2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[(4E)-4-(4-methylphenyl)sulfonylimino-1-oxonaphthalen-2-yl]benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Naphthalene Derivative: The starting material, 1-naphthylamine, undergoes sulfonation with chlorosulfonic acid to form 1-naphthylamine-4-sulfonic acid.

    Coupling Reaction: The sulfonic acid derivative is then coupled with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine to form the intermediate product.

    Final Condensation: The intermediate product undergoes a condensation reaction with 4-methylphenyl isocyanate to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[(4E)-4-(4-methylphenyl)sulfonylimino-1-oxonaphthalen-2-yl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

    Oxidation: Formation of sulfonic acids or quinones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

4-methyl-N-[(4E)-4-(4-methylphenyl)sulfonylimino-1-oxonaphthalen-2-yl]benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as an enzyme inhibitor.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-methyl-N-[(4E)-4-(4-methylphenyl)sulfonylimino-1-oxonaphthalen-2-yl]benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-(4-(((4-methylphenyl)sulfonyl)amino)phenyl)benzenesulfonamide
  • 4-methyl-N-(5-(((4-methylphenyl)sulfonyl)amino)-1-naphthyl)benzenesulfonamide
  • 4-methyl-N-[4-({[(4-methylphenyl)sulfonyl]amino}methyl)benzyl]benzenesulfonamide

Uniqueness

4-methyl-N-[(4E)-4-(4-methylphenyl)sulfonylimino-1-oxonaphthalen-2-yl]benzenesulfonamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets and undergo various chemical reactions makes it a versatile compound for research and industrial applications.

Properties

IUPAC Name

4-methyl-N-[(4E)-4-(4-methylphenyl)sulfonylimino-1-oxonaphthalen-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O5S2/c1-16-7-11-18(12-8-16)32(28,29)25-22-15-23(24(27)21-6-4-3-5-20(21)22)26-33(30,31)19-13-9-17(2)10-14-19/h3-15,26H,1-2H3/b25-22+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJKZVNSDVBKDDF-YYDJUVGSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)C)C4=CC=CC=C4C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C/C(=N\S(=O)(=O)C3=CC=C(C=C3)C)/C4=CC=CC=C4C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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